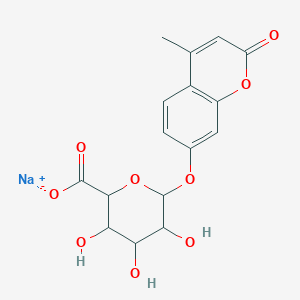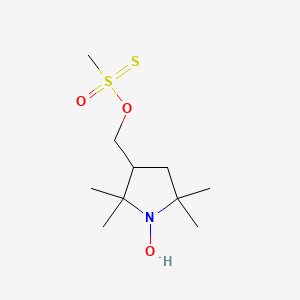
1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields This compound is characterized by its indolenium core, which is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indolenium Core: The indolenium core can be synthesized through the reaction of indole with alkylating agents under acidic conditions to introduce the trimethyl groups.
Introduction of the Carboxypentyl Group: The carboxypentyl group is introduced via a nucleophilic substitution reaction, where a suitable carboxypentyl halide reacts with the indolenium intermediate.
Sulfation: The final step involves the sulfation of the indolenium compound using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carboxypentyl group, where nucleophiles like amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized indolenium derivatives.
Reduction: Reduced indolenium compounds.
Substitution: Substituted indolenium derivatives with various functional groups.
Scientific Research Applications
1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The indolenium core can engage in π-π interactions, hydrogen bonding, and electrostatic interactions with biological macromolecules, influencing their activity and function. The carboxypentyl and sulfate groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfonate, sodium salt
- 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, ammonium salt
- 1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, lithium salt
Uniqueness
1-Carboxypentyl-2,3,3-trimethylindolenium-5-sulfate, potassium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to its sodium, ammonium, and lithium counterparts, the potassium salt may exhibit different solubility profiles, reactivity, and biological interactions, making it suitable for specific applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
potassium;1-(5-carboxypentyl)-2,3,3-trimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWHWGURVQFHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23KNO5S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)





![N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine](/img/structure/B1140024.png)
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)



![Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-](/img/structure/B1140032.png)
![(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B1140033.png)
